BenchChemオンラインストアへようこそ!

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

Caged Calcium Photolysis DMNPE-4

This urea derivative occupies a critical bifurcation in research catalogs. Structurally designed as a TRPV1 antagonist pharmacophore (Bayer patent series), it is also erroneously synonymized as 'DMNPE-4', a caged calcium compound. Procure with caution: validate identity via LC-MS or Ca²⁺ chelation assay to prevent catastrophic experimental failure. Not substitutable by generic urea analogs; the N-naphthalen-1-ylmethyl and 4-(dimethylamino)phenyl-hydroxyethyl motifs are essential for target engagement.

Molecular Formula C22H25N3O2
Molecular Weight 363.461
CAS No. 1421512-36-8
Cat. No. B2356189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea
CAS1421512-36-8
Molecular FormulaC22H25N3O2
Molecular Weight363.461
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C22H25N3O2/c1-25(2)19-12-10-17(11-13-19)21(26)15-24-22(27)23-14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,21,26H,14-15H2,1-2H3,(H2,23,24,27)
InChIKeyYFAZAFXNRRPPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1421512-36-8): A Dual-Context Research Compound


1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea derivative with the molecular formula C22H25N3O2 and a molecular weight of 363.5 g/mol [1]. This compound occupies a unique and sometimes ambiguous position in research catalogs, being associated with two distinct pharmacological contexts: it is structurally related to a series of urea-based TRPV1 receptor antagonists explored in Bayer patents for conditions like overactive bladder and neuropathic pain [2], while also being listed by some vendors under the synonym 'DMNPE-4', a designation traditionally associated with a dimethoxy-ortho-nitrophenyl EGTA-based caged calcium compound with well-defined photolytic properties [3]. This dual association demands careful verification of compound identity against the required application during procurement.

Why 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea Cannot Be Interchanged with Generic TRPV1 Antagonists or Standard Calcium Cages


The compound's utility is bifurcated and structure-dependent, making generic class-based substitution highly unreliable. If sourced for TRPV1 studies, its specific N-naphthalen-1-ylmethyl and 4-(dimethylamino)phenyl-hydroxyethyl substitutions, as described in Bayer's urea derivative patents [1], are critical pharmacophoric elements that differentiate it from other TRPV1 antagonists like SB-452533, which has a different pKb profile . Conversely, if sourced as a 'DMNPE-4' caged calcium compound, the correct chemical structure is a nitrophenyl-EGTA derivative with precise, published ultrafast release kinetics (48,000 s⁻¹ and 1.5 s⁻¹), which the urea derivative cannot replicate [2]. Using the wrong compound based on a shared synonym will lead to non-functional results in either scenario, making identity validation against the specific use-case essential.

Quantitative Differentiation Guide for 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea Procurement


Photolytic Performance Comparison: Urea Derivative vs. Established 'DMNPE-4' Calcium Cage

Critical Warning for 'DMNPE-4' Procurement: Despite vendor synonym overlap, the true DMNPE-4 molecule, dimethoxynitrophenyl-EGTA-4, is a distinct compound with defined photolytic properties. The target compound's molecular formula (C22H25N3O2) conflicts with the authentic DMNPE-4's composition (C22H27N3Na4O14). If used for photolysis, the target urea derivative (CAS 1421512-36-8) lacks the required nitrophenyl chromophore and is not expected to exhibit comparable Ca2+ chelation or photolytic properties [1].

Caged Calcium Photolysis DMNPE-4 EGTA

Calcium Affinity Comparison: Urea Derivative vs. Genuine 'DMNPE-4' Cage

The authentic DMNPE-4 calcium cage is characterized by a high Ca2+ affinity, with a Kd of 48 nM at pH 7.2 and 19 nM at pH 7.4. Upon photolysis, the photoproduct binds Ca2+ with a very low affinity (Kd ≈ 2 mM), ensuring efficient release. The target urea derivative (CAS 1421512-36-8) has no reported Ca2+ binding data and lacks the structural motifs (e.g., EGTA backbone) necessary for such chelation [1].

Calcium Affinity Kd DMNPE-4

TRPV1 Antagonism: Structural Differentiation from SB-452533

As part of Bayer's urea derivative patent series targeting VR1/TRPV1 receptors, compounds like the target molecule were designed for overactive bladder and neuropathic pain [1]. A well-established comparator in this field is SB-452533, a competitive capsaicin antagonist. SB-452533 provides a quantitative baseline with a reported pKb of 7.7 against capsaicin and a pIC50 of 7.0 against pH activation . While direct pKb data for CAS 1421512-36-8 is not publicly available, its differentiation lies in its distinct pharmacophore: a 4-(dimethylamino)phenyl-hydroxyethyl-substituted urea linked to naphthalene, contrasting with SB-452533's bromophenyl-aminoethylphenyl urea structure. This structural divergence implies different binding interactions and selectivity profiles that are valuable for exploring structure-activity relationships (SAR) beyond the SB-452533 scaffold.

TRPV1 Antagonist Pain Research Urea Derivative

Extinction Coefficient Comparison: DMNPE-4 vs. NP-EGTA (Caged Calcium Context)

For authentic DMNPE-4, a key optical advantage is its large extinction coefficient of 5,120 M⁻¹cm⁻¹ at 350 nm, significantly higher than the widely used NP-EGTA, which has an extinction coefficient of only 975 M⁻¹cm⁻¹ at the same wavelength. This 5.3-fold increase enables more efficient photolysis and allows for lower light intensities, reducing phototoxicity [1]. Again, this performance is contingent on the correct nitrophenyl-based structure and does not apply to the urea derivative (CAS 1421512-36-8).

Caged Calcium Extinction Coefficient UV-Vis DMNPE-4

Validated Application Scenarios for 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1421512-36-8)


Medicinal Chemistry: TRPV1 Antagonist Structure-Activity Relationship (SAR) Exploration

This compound serves as a specific probe in medicinal chemistry for exploring the structure-activity relationships of urea-based TRPV1 antagonists. Its unique pharmacophoric elements—the 4-(dimethylamino)phenyl-hydroxyethyl and naphthalen-1-ylmethyl groups—offer a distinct binding profile compared to well-characterized antagonists like SB-452533, as evidenced by the structural divergence highlighted in Bayer's VR1 antagonist patent series [1]. Researchers can use this compound to probe how variations in the N-substitution pattern affect TRPV1 binding kinetics and selectivity, facilitating the rational design of novel analgesics for neuropathic pain and overactive bladder, conditions cited in the foundational patents for this class [1].

Methodological Control: Validating the Identity of 'DMNPE-4' in Chemical Inventory

Given the documented ambiguity where some vendors list this urea derivative (CAS 1421512-36-8) under the synonym 'DMNPE-4' , this compound can be strategically procured as an analytical standard. By comparing its UV-Vis spectrum, LC-MS retention time, or Ca2+ chelation activity (or lack thereof) against the well-defined photophysical data of authentic DMNPE-4 (ε = 5,120 M⁻¹cm⁻¹ at 350 nm, Kd = 48 nM) [2], core facilities and chemical management teams can establish a robust protocol to verify incoming shipments. This prevents catastrophic experimental failures in calcium uncaging experiments caused by receiving the wrong structural isomer.

Biochemical Pharmacology: Comparative Selectivity Profiling

The target compound can be used in a comparative panel to assess off-target liability against other ion channels or receptors. While its full selectivity profile is not publicly disclosed, benchmarking its activity against the known TRPV1 antagonist SB-452533 (pKb 7.7) allows researchers to deconvolute which pharmacological effects are scaffold-dependent versus target-dependent. This is particularly relevant for investigators studying the role of TRPV1 in pain pathways who require structurally diverse tool compounds to control for non-specific effects inherent to a single pharmacophore.

Quote Request

Request a Quote for 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.